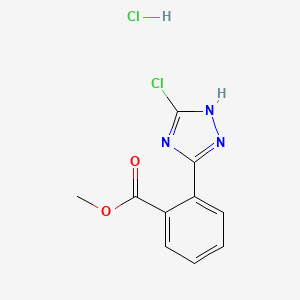
methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Mécanisme D'action
The mechanism of action of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It may also induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride in lab experiments is its potential as a broad-spectrum antifungal agent, as it has been found to be effective against various fungal species. However, its efficacy against bacterial strains may be limited, and further studies are needed to fully understand its potential in treating bacterial infections.
Orientations Futures
For research on methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride include investigating its potential as a therapeutic agent for various diseases, such as cancer and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Other potential future directions include exploring its potential as a pesticide or herbicide, as well as investigating its potential in combination with other therapeutic agents for enhanced efficacy.
Méthodes De Synthèse
The synthesis of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with methanol and thionyl chloride, followed by the reaction of the resulting product with 2-amino-5-chlorobenzoic acid. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has been studied for its potential as an antifungal agent, with promising results in inhibiting the growth of various fungal species. It has also been investigated for its potential in treating cancer, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential in treating bacterial infections, with some studies showing its efficacy against certain bacterial strains.
Propriétés
IUPAC Name |
methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMEEVBEGIPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)

![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)
![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)




